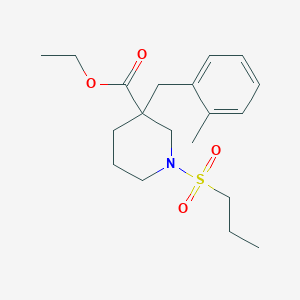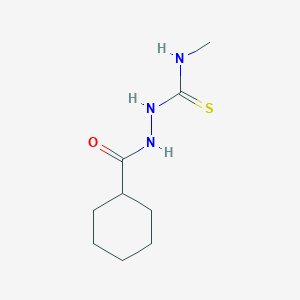
ethyl 3-(2-methylbenzyl)-1-(propylsulfonyl)-3-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(2-methylbenzyl)-1-(propylsulfonyl)-3-piperidinecarboxylate, also known as EMD 57033, is a chemical compound that has been studied for its potential use as a pharmaceutical drug. It belongs to the class of piperidinecarboxylates, which are compounds that have been shown to have various biological activities. The purpose of
作用机制
The mechanism of action of ethyl 3-(2-methylbenzyl)-1-(propylsulfonyl)-3-piperidinecarboxylate 57033 involves the inhibition of the TRPV1 ion channel. This ion channel is responsible for the sensation of pain and inflammation in the body. By inhibiting this channel, ethyl 3-(2-methylbenzyl)-1-(propylsulfonyl)-3-piperidinecarboxylate 57033 can reduce the perception of pain and inflammation.
Biochemical and Physiological Effects:
ethyl 3-(2-methylbenzyl)-1-(propylsulfonyl)-3-piperidinecarboxylate 57033 has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to reduce pain and inflammation. It has also been shown to have a protective effect on the heart and lungs in certain conditions. Additionally, ethyl 3-(2-methylbenzyl)-1-(propylsulfonyl)-3-piperidinecarboxylate 57033 has been shown to have an anti-tumor effect in some types of cancer.
实验室实验的优点和局限性
One advantage of using ethyl 3-(2-methylbenzyl)-1-(propylsulfonyl)-3-piperidinecarboxylate 57033 in lab experiments is its specificity for the TRPV1 ion channel. This allows researchers to study the effects of inhibiting this channel without affecting other ion channels in the body. However, one limitation of using ethyl 3-(2-methylbenzyl)-1-(propylsulfonyl)-3-piperidinecarboxylate 57033 is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the study of ethyl 3-(2-methylbenzyl)-1-(propylsulfonyl)-3-piperidinecarboxylate 57033. One direction is to further investigate its potential use as a pharmaceutical drug for the treatment of chronic pain and inflammatory conditions. Another direction is to study its effects on other ion channels in the body and its potential use in the treatment of other diseases. Additionally, the synthesis method for ethyl 3-(2-methylbenzyl)-1-(propylsulfonyl)-3-piperidinecarboxylate 57033 could be optimized to increase the yield and purity of the compound.
合成方法
The synthesis of ethyl 3-(2-methylbenzyl)-1-(propylsulfonyl)-3-piperidinecarboxylate 57033 involves the reaction of 3-piperidinecarboxylic acid with 2-methylbenzyl chloride and propylsulfonyl chloride in the presence of triethylamine and ethyl chloroformate. The resulting product is then purified by column chromatography to obtain the desired compound. The yield of this synthesis method is approximately 50%.
科学研究应用
Ethyl 3-(2-methylbenzyl)-1-(propylsulfonyl)-3-piperidinecarboxylate 57033 has been studied for its potential use as a pharmaceutical drug due to its ability to modulate the activity of certain ion channels in the body. Specifically, it has been shown to inhibit the activity of the TRPV1 ion channel, which is involved in pain perception and inflammation. This makes ethyl 3-(2-methylbenzyl)-1-(propylsulfonyl)-3-piperidinecarboxylate 57033 a potential candidate for the treatment of chronic pain and inflammatory conditions.
属性
IUPAC Name |
ethyl 3-[(2-methylphenyl)methyl]-1-propylsulfonylpiperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO4S/c1-4-13-25(22,23)20-12-8-11-19(15-20,18(21)24-5-2)14-17-10-7-6-9-16(17)3/h6-7,9-10H,4-5,8,11-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAASXSOGWNCOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC(C1)(CC2=CC=CC=C2C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-benzyl-4-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperazinone](/img/structure/B6071021.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylbenzamide](/img/structure/B6071022.png)
![N-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methyl-1-(2-thienyl)ethanamine](/img/structure/B6071024.png)
![7-(2-hydroxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6071025.png)

![N-(4-bromo-3-chlorophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6071038.png)
![N'-(3,5-dichloro-2-hydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6071050.png)
![4-fluoro-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B6071052.png)



![methyl (3-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}-1H-indol-1-yl)acetate](/img/structure/B6071083.png)
![4-[3-(3-methoxyphenyl)propanoyl]-2-(2-phenylethyl)morpholine](/img/structure/B6071115.png)